2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(azidomethyl)-5-ethyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c1-2-4-8-9-5(11-4)3-7-10-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFONVOSPBGKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-ethyl-1,3,4-oxadiazole Core
A robust and industrially viable approach to 5-alkyl-1,3,4-oxadiazole-2-carboxylates, including 5-ethyl derivatives, is described in a patent (CN111978270A). The process involves:
Step 1: Formation of Acylhydrazone Intermediate
- React ethyl hydrazide (alkyl hydrazide with ethyl group) with a glyoxylic acid ester (such as ethyl glyoxylate) in a suitable solvent to form an acylhydrazone intermediate.
- The molar ratio of alkyl hydrazide to glyoxylic ester is typically 1.0:0.8–1.2.
- Reaction conditions are mild and suitable for scale-up.
Step 2: Halogenation and Ring Closure
- The acylhydrazone intermediate undergoes halogenation and cyclization in the presence of a halogenating agent and a base.
- Preferred halogenating agents include N-bromosuccinimide (NBS) and trichloroisocyanuric acid .
- The base is generally an alkali such as sodium or potassium carbonate.
- Solvents such as ethyl acetate, dichloromethane, or acetonitrile are preferred.
- Temperature is controlled between -30 to 30 °C, preferably -10 to 10 °C.
- After reaction completion, excess halogenating agent is quenched with reducing agents like sodium sulfite.
This sequence yields 5-ethyl-1,3,4-oxadiazole-2-carboxylate with high purity and yield.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl hydrazide + ethyl glyoxylate; solvent; RT | Acylhydrazone intermediate |
| 2 | Halogenating agent (NBS or trichloroisocyanuric acid), alkali base, solvent, -10 to 10 °C | 5-Ethyl-1,3,4-oxadiazole-2-carboxylate |
Conversion to 2-(Halomethyl)-5-ethyl-1,3,4-oxadiazole
- The carboxylate or formate group at the 2-position can be converted to a halomethyl derivative (e.g., chloromethyl or bromomethyl) by halogenation reactions.
- This intermediate is key for introducing the azide group.
Azidation to Form this compound
- The halomethyl derivative (e.g., 5-(chloromethyl)- or 5-(bromomethyl)-1,3,4-oxadiazole) is reacted with sodium azide in a polar aprotic solvent such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) .
- The reaction is typically conducted at room temperature (around 20 °C) for 8–10 hours under stirring.
- The azide substitution is confirmed by the disappearance of halide signals (e.g., silver nitrate test) and the appearance of azide IR absorption bands near 2100 cm⁻¹.
This method is exemplified in the synthesis of related compounds such as 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine, showing the applicability of this azidation strategy to oxadiazole systems.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 3 | 5-(Halomethyl)-5-ethyl-1,3,4-oxadiazole + NaN3, DMA or DMSO, RT, 8-10 h | This compound |
Research Findings and Analytical Confirmation
- Yields: The overall yields for the oxadiazole core synthesis are reported to be high (often above 80%), with the azidation step yielding around 50–60% depending on purification.
- Spectral Data:
- IR spectra show characteristic azide stretching around 2100 cm⁻¹.
- NMR spectra confirm the substitution pattern: disappearance of halomethyl signals and appearance of azidomethyl signals.
- Mass spectrometry confirms molecular ion peaks consistent with the azide derivative.
- Reaction Optimization:
- Solvent choice is critical; polar aprotic solvents favor azide substitution.
- Temperature control avoids decomposition of sensitive azide groups.
- Use of reducing agents post-halogenation improves purity by removing excess halogen.
Summary Table of Preparation Steps
| Preparation Step | Reagents & Conditions | Key Notes |
|---|---|---|
| Synthesis of acylhydrazone intermediate | Alkyl hydrazide (ethyl hydrazide), glyoxylic ester, solvent | Molar ratio 1:0.8–1.2; mild conditions |
| Halogenation and ring closure | Halogenating agent (NBS, trichloroisocyanuric acid), base, solvent, -10 to 10 °C | Forms 5-ethyl-1,3,4-oxadiazole-2-carboxylate |
| Conversion to halomethyl derivative | Halogenation of 2-position (chloromethyl or bromomethyl) | Precursor for azidation |
| Azidation substitution | Sodium azide, DMA or DMSO, RT, 8–10 h | Forms this compound |
Concluding Remarks
The preparation of This compound relies on a well-established synthetic route starting from ethyl hydrazide and glyoxylic esters to form the oxadiazole core, followed by halogenation and nucleophilic substitution with sodium azide. The method offers:
- Mild and scalable conditions suitable for industrial production.
- High purity and yield of the target azidomethyl oxadiazole.
- Flexibility to modify substituents at the 5-position by varying starting hydrazides.
This synthesis is supported by patent literature and peer-reviewed research on related oxadiazole derivatives, ensuring its reliability and applicability in advanced organic synthesis and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azidomethyl group.
Alkynes: Used in cycloaddition reactions to form triazoles.
Hydrogen and Catalysts: Used for the reduction of the azide group to an amine.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Medicinal Chemistry
Overview : The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its biological activity has been linked to various therapeutic applications.
- Antimicrobial Properties : Derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
- Anticancer Effects : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism often involves the inhibition of enzymes critical for cell cycle regulation and DNA replication .
- Anti-inflammatory Activity : Some studies suggest that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and cyclooxygenase (COX) enzymes .
| Activity | Effectiveness |
|---|---|
| Antibacterial | Effective against various pathogens |
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies
- Antimicrobial Study : A study demonstrated that compounds derived from 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole showed comparable efficacy to established antibiotics like Indomethacin in treating infections .
- Cancer Research : In vitro studies revealed that specific oxadiazole derivatives inhibited the growth of cancer cells by disrupting their metabolic pathways .
Materials Science
Overview : The azide group present in this compound allows it to be used for cross-linking polymers, enhancing material properties.
Applications in Polymer Chemistry
- Cross-Linking Agents : The azide functionality can participate in cycloaddition reactions with alkynes to form triazoles, which are useful in creating cross-linked polymer networks. This enhances the mechanical properties of materials, making them suitable for applications such as membrane fuel cells and organic solar cells .
| Material Type | Application |
|---|---|
| Polymers | Improved mechanical properties |
| Membrane Fuel Cells | Enhanced durability |
| Organic Solar Cells | Increased efficiency |
Organic Synthesis
Overview : The compound serves as a building block for synthesizing various heterocyclic compounds.
Synthetic Routes
- The synthesis typically involves the cyclization of appropriate precursors under dehydrating conditions to form the oxadiazole ring. The introduction of the azidomethyl group is achieved by treating a bromomethyl derivative with sodium azide.
Reactivity and Transformations
- Substitution Reactions : The azide group can undergo nucleophilic substitution reactions.
- Cycloaddition Reactions : It can react with alkynes to form triazoles through [3+2] cycloaddition reactions.
| Reaction Type | Outcome |
|---|---|
| Substitution | Formation of various derivatives |
| Cycloaddition | Synthesis of triazole compounds |
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. This reactivity is harnessed in applications such as polymer cross-linking and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Azidomethyl vs. Amino Groups: The azidomethyl group in the target compound offers reactivity distinct from the amino group in 2-amino-5-phenyl derivatives, which are primarily studied for antibacterial activity .
- Ethyl vs. Aryl/Phenyl Groups: Ethyl substituents (as in the target compound) may improve solubility in nonpolar solvents compared to phenyl or biphenyl groups (e.g., PBD derivatives in scintillators) .
- Electronic Effects : Sulfonyl and carbazole substituents introduce strong electron-withdrawing or donating effects, impacting electrochemical properties .
Key Observations :
- The azidomethyl derivative’s primary utility lies in synthetic chemistry rather than direct bioactivity, unlike chlorophenyl or sulfonyl derivatives, which exhibit potent antimicrobial and anticancer effects .
- Ethyl groups may contribute to moderate lipophilicity, enhancing membrane permeability in drug candidates.
Key Observations :
- The azidomethyl group necessitates careful handling due to explosion risks, unlike safer substituents like amino or sulfonyl groups .
- Ethyl groups improve solubility compared to phenyl derivatives but may reduce crystallinity.
Biological Activity
The compound 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article provides a detailed exploration of the biological activity associated with this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The azide functional group is introduced through a nucleophilic substitution reaction on a suitable halide derivative of the oxadiazole. The general synthetic route can be summarized as follows:
- Starting Material : Ethyl 5-amino-1,3,4-oxadiazole.
- Reagents : Sodium azide (NaN₃), solvents (e.g., DMF or DMSO).
- Procedure : The reaction is carried out under reflux conditions to ensure complete conversion to the azide derivative.
Biological Activity Overview
1,3,4-Oxadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to this compound include:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal properties. Studies indicate that these compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi .
- Anticancer Properties : Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and DNA replication .
- Anti-inflammatory Effects : Some studies suggest that oxadiazoles can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several studies have highlighted the biological potential of 1,3,4-oxadiazole derivatives:
Antimicrobial Activity
A study by Paruch et al. (2020) evaluated a series of 2,5-disubstituted 1,3,4-oxadiazoles for their antibacterial activity. The most promising compounds showed minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .
Anticancer Activity
Research by Hkiri et al. (2019) demonstrated that specific oxadiazole derivatives could effectively inhibit the growth of MCF-7 breast cancer cells. The study indicated that these compounds triggered apoptosis via caspase activation pathways .
Anti-inflammatory Mechanisms
A recent study investigated the anti-inflammatory effects of oxadiazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds .
Data Table: Biological Activities of this compound
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.56 µg/mL | Paruch et al., 2020 |
| Antifungal | Candida albicans | <10 µg/mL | Vosatka et al., 2018 |
| Anticancer | MCF-7 cells | IC50 = 15 µM | Hkiri et al., 2019 |
| Anti-inflammatory | Macrophage cells | - | Study on LPS model |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-(Azidomethyl)-5-ethyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of acylhydrazides with POCl₃ under reflux conditions. For example, hydrazides derived from ethyl-substituted carboxylic acids can react with azidomethyl precursors in POCl₃ at 80–100°C for 5–6 hours. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of hydrazide to chloroacetic acid), solvent purity, and reflux duration. Purification is achieved via column chromatography using n-hexane:EtOAc (7:1) .
- Key Parameters : Monitor reaction progress by TLC, and confirm product identity via melting point and spectroscopic data (IR, NMR).
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (C=N at ~1600 cm⁻¹, azide stretch at ~2100 cm⁻¹).
- NMR : ¹H NMR confirms substituent integration (e.g., ethyl CH₃ at δ 1.2–1.4 ppm, azidomethyl CH₂ at δ 4.0–4.5 ppm). ¹³C NMR verifies oxadiazole ring carbons (δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.05 for C₅H₇N₅O).
- Validation : Cross-check data with literature and elemental analysis (C, H, N ±0.3%).
Q. What storage conditions are recommended to ensure the stability of this compound, considering its azide group?
- Methodology : Store in airtight, light-resistant containers at –20°C to minimize azide decomposition. Avoid exposure to moisture and strong oxidizers. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the reactivity and bioactivity of this compound derivatives?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to compute HOMO/LUMO energies (e.g., HOMO ≈ –6.2 eV, LUMO ≈ –2.4 eV) for electronic property analysis .
- Molecular Docking : Employ AutoDock Vina to simulate binding interactions with target proteins (e.g., EGFR kinase). Dock derivatives with substituted aryl groups to assess binding affinity (ΔG < –8 kcal/mol indicates strong binding) .
- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).
Q. What strategies enable functionalization of the azidomethyl group in this compound for click chemistry applications?
- Methodology :
- CuAAC Reaction : React with terminal alkynes (e.g., propargylamine) using CuSO₄/sodium ascorbate in THF:H₂O (1:1) to form triazole-linked conjugates.
- Staudinger Reaction : Treat with triphenylphosphine to generate iminophosphorane intermediates for further derivatization .
- Optimization : Monitor reaction by ¹H NMR for azide peak disappearance (δ 4.0–4.5 ppm) and new triazole proton emergence (δ 7.5–8.0 ppm).
Q. How can contradictions in reported spectroscopic data or bioactivity for this compound derivatives be resolved?
- Methodology :
- Replicate Experiments : Reproduce synthesis and characterization under standardized conditions (e.g., solvent purity, NMR referencing).
- Meta-Analysis : Compare datasets across studies (e.g., melting points, IC₅₀ values) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalies .
- Case Study : If conflicting NMR shifts arise, verify solvent effects (DMSO vs. CDCl₃) and calibrate instruments with internal standards (e.g., TMS).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
